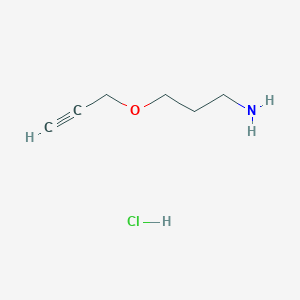
3-(Prop-2-yn-1-yloxy)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a versatile compound used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to a propan-1-amine backbone, with a hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride typically involves the reaction of prop-2-yn-1-ol with 3-chloropropan-1-amine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives. Substitution reactions can result in a variety of substituted amine compounds.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a starting material for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Prop-2-yn-1-yloxy)aniline: This compound has a similar prop-2-yn-1-yloxy group but differs in the amine structure, leading to different chemical and biological properties.
2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride: This compound has a shorter carbon chain, which affects its reactivity and applications.
1-(Prop-2-yn-1-yloxy)-4-propylbenzene: This compound contains a benzene ring, providing aromatic properties and different reactivity compared to the aliphatic structure of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride.
The uniqueness of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride lies in its specific combination of functional groups and structural features, making it suitable for a diverse range of applications in scientific research and industry.
Properties
CAS No. |
1099527-91-9; 1342261-72-6 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 |
IUPAC Name |
3-prop-2-ynoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5-8-6-3-4-7;/h1H,3-7H2;1H |
InChI Key |
RYUDRUMOOALENQ-UHFFFAOYSA-N |
SMILES |
C#CCOCCCN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


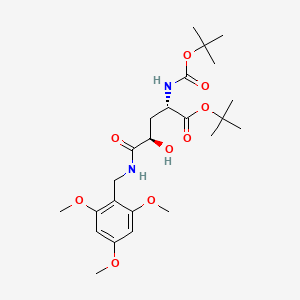
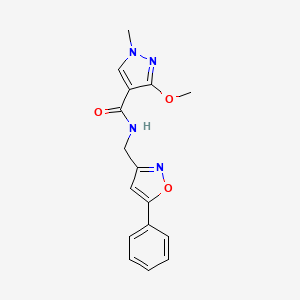
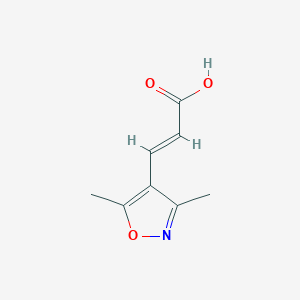
![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)
![4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2949426.png)
![N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2949427.png)
![5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2949428.png)
![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)
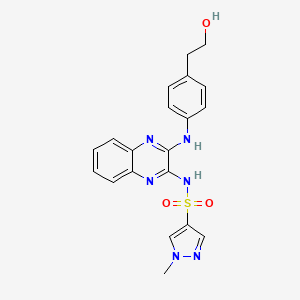
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)
![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)
![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)
![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
